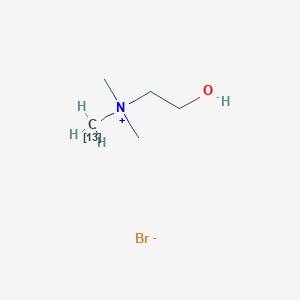![molecular formula C15H13N B13351177 2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
2-Methyl-5H-dibenzo[b,d]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5H-dibenzo[b,d]azepine is a tricyclic compound with a seven-membered ring structure. It is a derivative of dibenzoazepine, which is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound has a molecular formula of C15H13N and a molecular weight of 207.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic methods for 2-Methyl-5H-dibenzo[b,d]azepine involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . Another method involves the use of palladium(II)-catalyzed cyclization/addition with a green solvent, which maintains a high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5H-dibenzo[b,d]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound.
Applications De Recherche Scientifique
2-Methyl-5H-dibenzo[b,d]azepine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5H-dibenzo[b,d]azepine involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an organic electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Methyl-5H-dibenzo[b,d]azepine is similar to other dibenzoazepine derivatives such as:
Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Depramine: Used as an antidepressant.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical reactivity and biological activity compared to other dibenzoazepine derivatives.
Propriétés
Formule moléculaire |
C15H13N |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-methyl-5H-benzo[d][1]benzazepine |
InChI |
InChI=1S/C15H13N/c1-11-6-7-15-14(10-11)13-5-3-2-4-12(13)8-9-16-15/h2-10,16H,1H3 |
Clé InChI |
WYWOIUFMVCIAFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


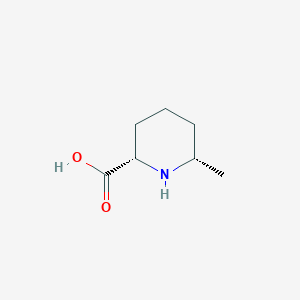
![3-[(5-Benzyl-2-thienyl)(hydroxy)methylene]-5-chloro-2-oxo-1-indolinecarboxamide](/img/structure/B13351096.png)
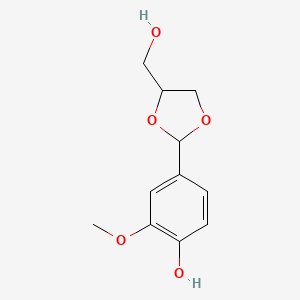
![6-(5-phenyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351108.png)
![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
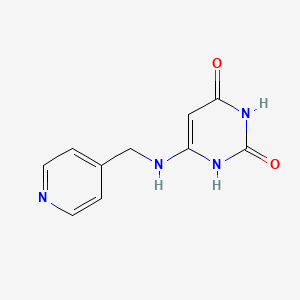
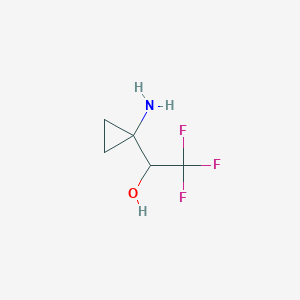
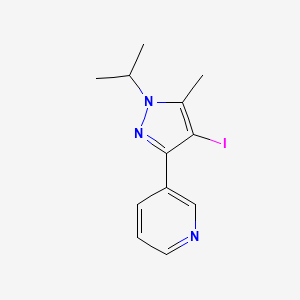
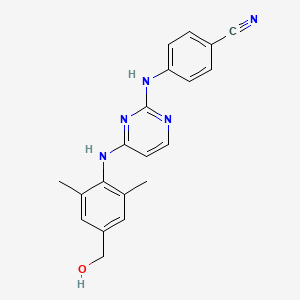
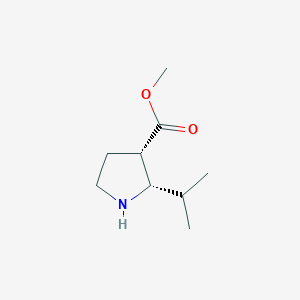
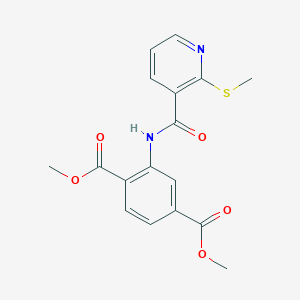
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)

